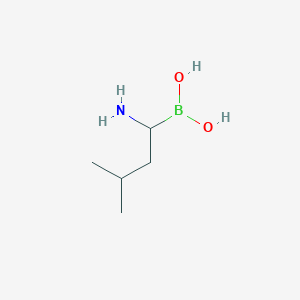
(1-Amino-3-methylbutyl)boronic acid
概要
説明
(1-Amino-3-methylbutyl)boronic acid is an organoboron compound that has garnered significant interest in the fields of chemistry and medicinal research. This compound is characterized by the presence of a boronic acid group attached to a 1-amino-3-methylbutyl chain. It is known for its role as a key pharmacophore in various therapeutic agents, particularly in the treatment of cancer.
作用機序
Target of Action
Boronic acids, in general, are known to interact with proteins and enzymes, often inhibiting their function .
Mode of Action
(1-Amino-3-methylbutyl)boronic acid is a boronic acid derivative. Boronic acids are known for their ability to form reversible covalent complexes with molecules that have cis-diols, such as sugars . This property allows them to interact with various biological targets. In the context of the Suzuki–Miyaura (SM) cross-coupling reaction, boronic acids participate in transmetalation, a process where they transfer their organic groups to a metal catalyst .
Biochemical Pathways
Boronic acids are integral to the suzuki–miyaura cross-coupling reaction, a widely-used method for forming carbon-carbon bonds . This reaction is crucial in various biochemical synthesis processes.
Result of Action
Boronic acids are known to inhibit the function of their target proteins and enzymes, which can lead to various downstream effects depending on the specific targets involved .
Action Environment
It’s worth noting that the suzuki–miyaura cross-coupling reaction, which involves boronic acids, is known for its mild and functional group tolerant reaction conditions . This suggests that the reaction can occur in a variety of environmental conditions.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (1-Amino-3-methylbutyl)boronic acid typically involves the asymmetric borylation of imines anchored with chiral auxiliaries. One common method includes the use of (1S,2S,3R,5S)-(+)-2,3-pinanediol as a chiral auxiliary for the addition reaction, followed by chlorination and amination . Another approach involves copper-catalyzed borylation of the imine . Additionally, asymmetric catalytic hydrogenation is employed to control the chiral center of the boronic acid .
Industrial Production Methods: Industrial production of this compound often relies on scalable and efficient synthetic routes. The use of continuous flow setups for handling organolithium chemistry on a multigram scale has been reported, enabling the synthesis of boronic acids with high throughput . This method involves Hal/Li exchange and electrophilic quench reactions.
化学反応の分析
Types of Reactions: (1-Amino-3-methylbutyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic esters.
Reduction: Reduction reactions can convert boronic acids to boranes.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, which forms carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or peracids are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are employed.
Substitution: Palladium catalysts and bases like potassium carbonate (K2CO3) are used in Suzuki-Miyaura coupling reactions.
Major Products:
Oxidation: Boronic esters.
Reduction: Boranes.
Substitution: Biaryl compounds in Suzuki-Miyaura coupling.
科学的研究の応用
(1-Amino-3-methylbutyl)boronic acid has a wide range of applications in scientific research:
類似化合物との比較
- Phenylboronic acid
- Methylboronic acid
- Butylboronic acid
Comparison: (1-Amino-3-methylbutyl)boronic acid is unique due to its specific structure, which allows it to interact with biological targets in a highly selective manner. Unlike simpler boronic acids, its amino and methylbutyl groups provide additional sites for interaction, enhancing its efficacy as an enzyme inhibitor and therapeutic agent .
特性
IUPAC Name |
(1-amino-3-methylbutyl)boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14BNO2/c1-4(2)3-5(7)6(8)9/h4-5,8-9H,3,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMGMQYRPZOGZFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C(CC(C)C)N)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14BNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.98 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


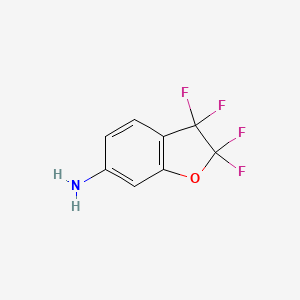
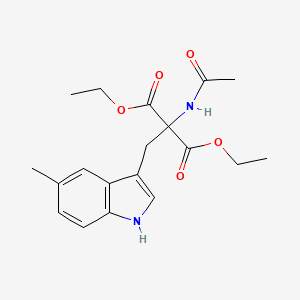
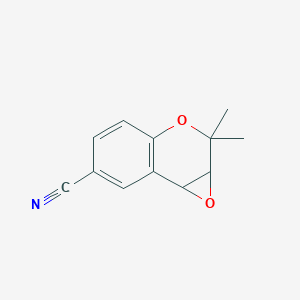
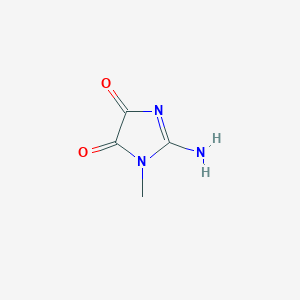
![1-Bromo-3-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B3319649.png)
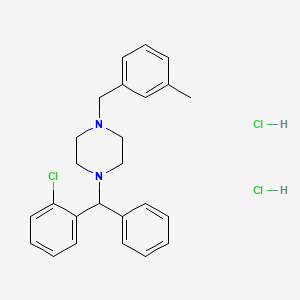
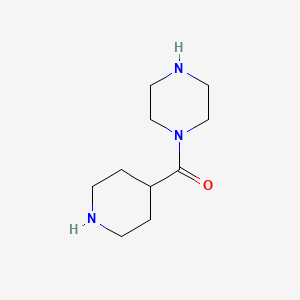
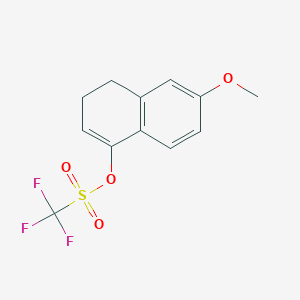
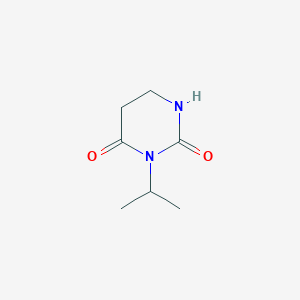
![[1,1'-Binaphthalene]-4,4'-dicarbonitrile](/img/structure/B3319672.png)
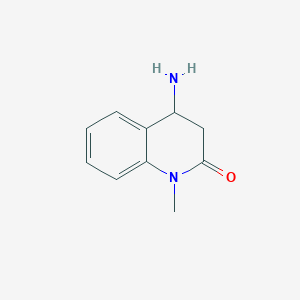
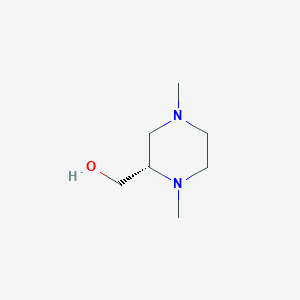

![2-(Pyrazolo[1,5-A]pyrimidin-2-YL)acetic acid](/img/structure/B3319713.png)
